molecular formula C12H12FN B14055285 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile

Cat. No.: B14055285
M. Wt: 189.23 g/mol
InChI Key: GGYPRIKLAMAJTM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzyl cyanide with a suitable cyclobutane derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: Used in medicinal chemistry for their potential therapeutic effects.

    3-Fluoroamphetamine: A stimulant with selectivity for dopamine over serotonin.

Uniqueness: 1-(3-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile stands out due to its cyclobutane ring, which imparts rigidity and unique spatial orientation. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12FN/c1-9-6-12(7-9,8-14)10-3-2-4-11(13)5-10/h2-5,9H,6-7H2,1H3

InChI Key

GGYPRIKLAMAJTM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C#N)C2=CC(=CC=C2)F

Origin of Product

United States

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